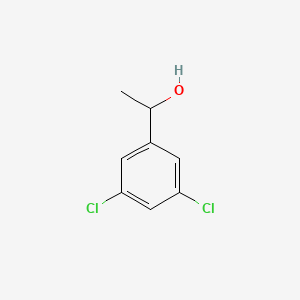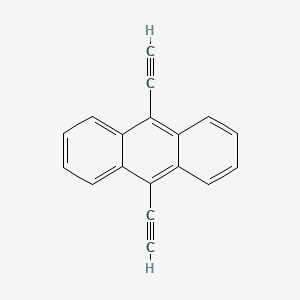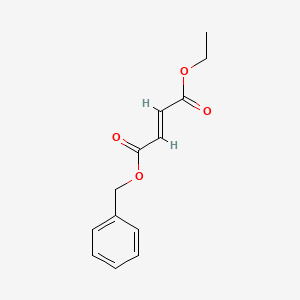
1-Benzyl 4-ethyl (2E)-but-2-enedioate
Übersicht
Beschreibung
1-Benzyl 4-ethyl (2E)-but-2-enedioate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of a benzyl group attached to the first carbon and an ethyl group attached to the fourth carbon of the but-2-enedioate moiety. The (2E) notation indicates the configuration of the double bond in the but-2-enedioate chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Benzyl 4-ethyl (2E)-but-2-enedioate can be synthesized through esterification reactions. One common method involves the reaction of benzyl alcohol with 4-ethyl (2E)-but-2-enedioic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process while minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzyl 4-ethyl (2E)-but-2-enedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products Formed:
Oxidation: Benzyl 4-ethyl (2E)-but-2-enedioic acid.
Reduction: 1-Benzyl 4-ethyl (2E)-but-2-en-1-ol.
Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Benzyl 4-ethyl (2E)-but-2-enedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
Wirkmechanismus
The mechanism of action of 1-Benzyl 4-ethyl (2E)-but-2-enedioate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which may interact with biological pathways. The benzyl group can also participate in various biochemical reactions, contributing to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
- 1-Benzyl 4-methyl (2E)-but-2-enedioate
- 1-Benzyl 4-propyl (2E)-but-2-enedioate
- 1-Benzyl 4-butyl (2E)-but-2-enedioate
Comparison: 1-Benzyl 4-ethyl (2E)-but-2-enedioate is unique due to the presence of the ethyl group, which can influence its reactivity and biological activity compared to its methyl, propyl, and butyl analogs. The ethyl group provides a balance between steric hindrance and electronic effects, making it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
4-O-benzyl 1-O-ethyl (E)-but-2-enedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-2-16-12(14)8-9-13(15)17-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDSDAJUOPGCND-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


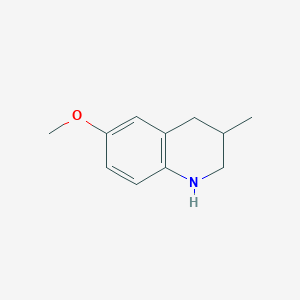
![tert-Butyl octahydropyrrolo[3,4-d]azepine-2(1H)-carboxylate hydrochloride](/img/structure/B3111625.png)
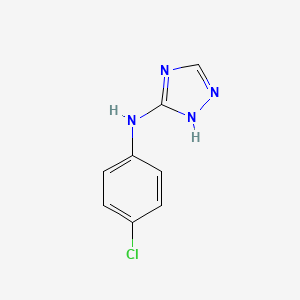

![3-[3,5-Bis(3-aminophenyl)phenyl]aniline](/img/structure/B3111652.png)
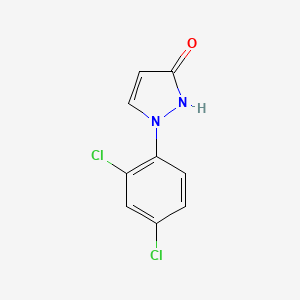


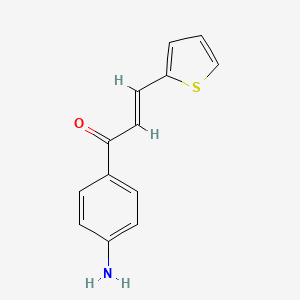
amine](/img/structure/B3111674.png)

![4-[(Tetrahydro-2h-pyran-2-yloxy)methyl]benzonitrile](/img/structure/B3111680.png)
